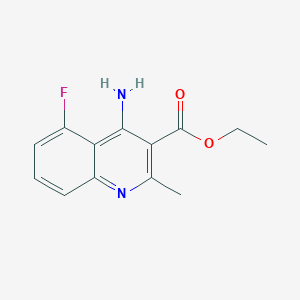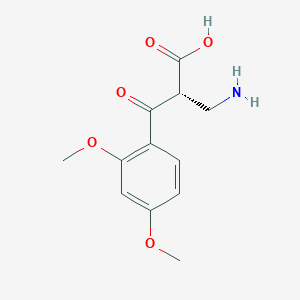
(R)-2-(Aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(Aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes an aminomethyl group, a dimethoxyphenyl group, and a keto group, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid typically involves multi-step organic reactions. One common approach is the condensation reaction, where an aminomethyl group is introduced to a precursor molecule containing the dimethoxyphenyl and keto groups. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures high purity and consistency of the final product.
化学反应分析
Types of Reactions
®-2-(Aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted aminomethyl derivatives.
科学研究应用
®-2-(Aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of ®-2-(Aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the dimethoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
®-2-(Aminomethyl)-3-(2,4-dimethoxyphenyl)-3-hydroxypropanoic acid: A similar compound with a hydroxyl group instead of a keto group.
®-2-(Aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxobutanoic acid: A compound with an extended carbon chain.
Uniqueness
®-2-(Aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid is unique due to its specific combination of functional groups and chiral center. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C12H15NO5 |
|---|---|
分子量 |
253.25 g/mol |
IUPAC 名称 |
(2R)-2-(aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid |
InChI |
InChI=1S/C12H15NO5/c1-17-7-3-4-8(10(5-7)18-2)11(14)9(6-13)12(15)16/h3-5,9H,6,13H2,1-2H3,(H,15,16)/t9-/m1/s1 |
InChI 键 |
VGAXRMZHVRONQQ-SECBINFHSA-N |
手性 SMILES |
COC1=CC(=C(C=C1)C(=O)[C@@H](CN)C(=O)O)OC |
规范 SMILES |
COC1=CC(=C(C=C1)C(=O)C(CN)C(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Dichloropyrimido[4,5-B]quinoline](/img/structure/B15066445.png)
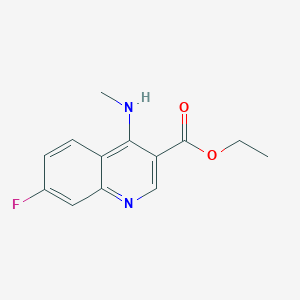
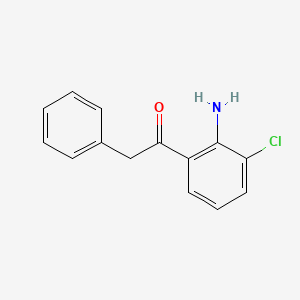

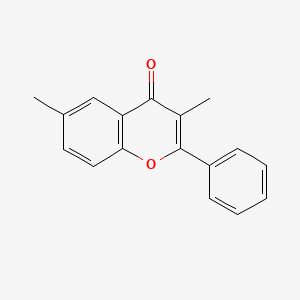
![[(1R,3S)-3-(2,6-diaminopurin-9-yl)cyclopentyl]methanol](/img/structure/B15066459.png)
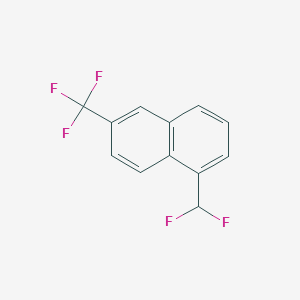
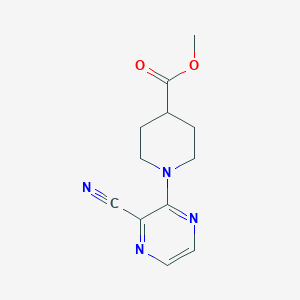
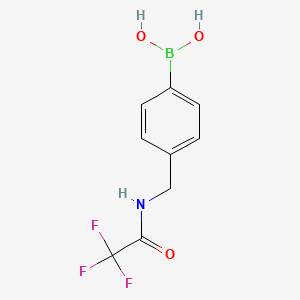
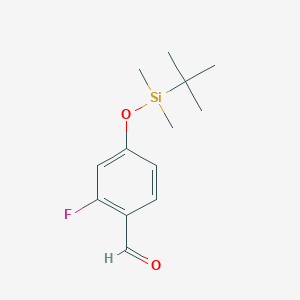
![9-Hydroxy-8-methoxy-1,3,4,6,11,11a-hexahydro-2h-pyrido[1,2-b]isoquinolin-2-one](/img/structure/B15066493.png)
![5-(3-Chlorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B15066501.png)
